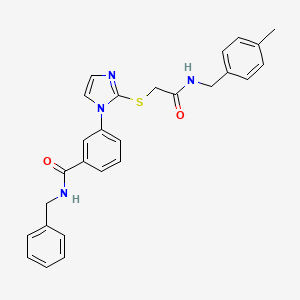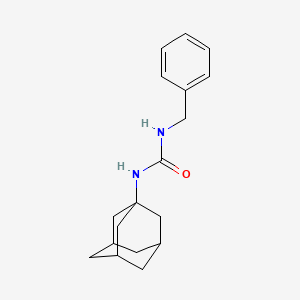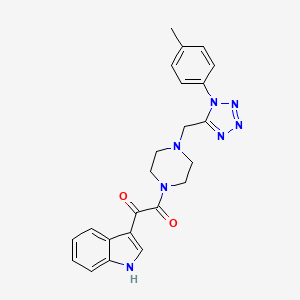![molecular formula C15H20N4OS B2713870 2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide CAS No. 2380143-45-1](/img/structure/B2713870.png)
2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a class of enzymes known as fatty acid amide hydrolases (FAAHs), which are involved in the metabolism of endocannabinoids.
Mechanism of Action
2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide works by inhibiting the activity of 2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide, which are responsible for the breakdown of endocannabinoids. These endocannabinoids are involved in the regulation of pain, anxiety, and inflammation, among other physiological processes. By inhibiting 2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide, 2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide increases the levels of endocannabinoids in the body, which can lead to a reduction in pain, anxiety, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide has a range of biochemical and physiological effects. In addition to its ability to reduce pain, anxiety, and inflammation, the compound has been shown to have potential applications in the treatment of addiction and neurological disorders. Additionally, studies have suggested that FAAH inhibitors may have anti-cancer properties, although further research is needed to confirm this.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide in lab experiments is its potency as an FAAH inhibitor. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on 2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide. One area of interest is the development of more efficient synthesis methods for the compound, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the potential applications of FAAH inhibitors in the treatment of addiction and neurological disorders. Finally, studies on the anti-cancer properties of FAAH inhibitors could lead to the development of new cancer treatments.
Synthesis Methods
The synthesis of 2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide involves a multi-step process that begins with the reaction of 2-ethylbutyric acid and thionyl chloride to form 2-ethylbutyryl chloride. This intermediate is then reacted with 1-thieno[3,2-d]pyrimidin-4-amine to form the corresponding amide. Finally, the amide is reacted with azetidine-3-carboxylic acid to yield the desired compound.
Scientific Research Applications
The primary application of 2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide is in the field of medicinal chemistry, specifically as a potential treatment for various medical conditions. The compound's ability to inhibit 2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide makes it a promising candidate for the treatment of pain, anxiety, and inflammation. Additionally, studies have shown that FAAH inhibitors may have potential applications in the treatment of addiction and neurological disorders.
properties
IUPAC Name |
2-ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-10(4-2)15(20)18-11-7-19(8-11)14-13-12(5-6-21-13)16-9-17-14/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQIAGDNCCTGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713789.png)


![N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2713794.png)




![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)
![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)

![4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2713809.png)
![(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713810.png)